molecular formula C26H26N2O6S B11593168 benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-73-2

benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593168
CAS No.: 609794-73-2
M. Wt: 494.6 g/mol
InChI Key: KTBJQDZHLIYQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine and thiazine precursors . The synthetic route often includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazine Ring: The thiazine ring is formed through a series of reactions involving sulfur-containing reagents.

    Coupling Reactions: The pyrimidine and thiazine rings are then coupled together using reagents such as benzyl halides.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Properties

CAS No.

609794-73-2

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-4-32-21-14-19(10-11-20(21)34-17(3)29)24-23(25(31)33-15-18-8-6-5-7-9-18)16(2)27-26-28(24)22(30)12-13-35-26/h5-11,14,24H,4,12-13,15H2,1-3H3

InChI Key

KTBJQDZHLIYQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.